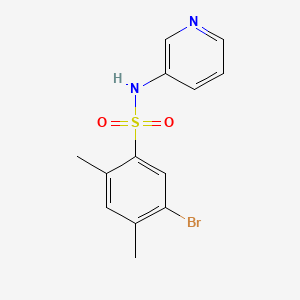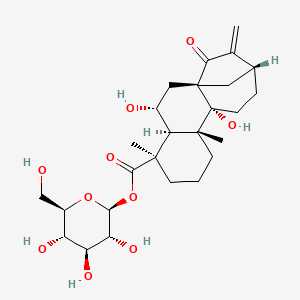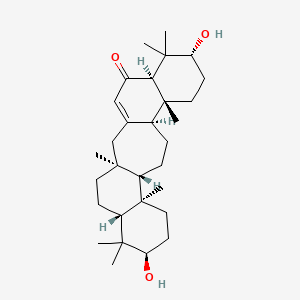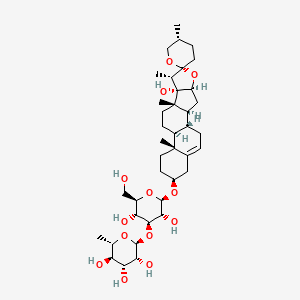
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. BDP is a sulfonamide derivative that has been synthesized using various methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism Of Action
The mechanism of action of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood. However, it has been suggested that 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide acts as a fluorescent probe by binding to metal ions such as Cu(II) and Zn(II) and forming a complex. The complex then emits fluorescence upon excitation with light. As a selective inhibitor of carbonic anhydrase IX, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide binds to the active site of the enzyme and inhibits its activity. The inhibition of carbonic anhydrase IX activity has been shown to reduce tumor growth in vitro and in vivo.
Biochemical and Physiological Effects:
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo. However, it has been reported to induce cell death in cancer cells by inhibiting carbonic anhydrase IX activity. Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in laboratory experiments is its high selectivity for metal ions such as Cu(II) and Zn(II). Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe probe for biological samples. However, one of the limitations of using 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide-based fluorescent probes for the detection of other metal ions in biological samples. Additionally, the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a selective inhibitor of carbonic anhydrase IX has shown promise in cancer therapy. Further research is needed to determine the efficacy of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a therapeutic agent for cancer. Finally, the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a ligand for the synthesis of MOFs has potential applications in gas storage, separation, and catalysis. Further research is needed to optimize the synthesis of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide-based MOFs for these applications.
Conclusion:
In conclusion, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, or 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has potential applications as a fluorescent probe, selective inhibitor of carbonic anhydrase IX, and ligand for the synthesis of MOFs. Further research is needed to fully understand the potential applications of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in scientific research.
Synthesis Methods
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been synthesized using various methods. One of the most commonly used methods is the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-pyridinamine in the presence of a base such as triethylamine. The reaction yields 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a white solid with a high yield. Other methods include the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-pyridinecarboxamide or 3-pyridinylamine in the presence of a base.
Scientific Research Applications
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as Cu(II) and Zn(II) in biological samples. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has also been used as a selective inhibitor of carbonic anhydrase IX, which is a potential target for cancer therapy. Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-6-10(2)13(7-12(9)14)19(17,18)16-11-4-3-5-15-8-11/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUKETDENHESLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)


![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)





![(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602794.png)
![(1R,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602795.png)
![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)

